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Compound Name: YOK-1304

Cat. No.: B15605711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YOK-1304 is a potent small molecule ligand that specifically binds to the ZZ domain of the

p62/SQSTM1 protein. This interaction activates p62-dependent selective macroautophagy, a

cellular process for the degradation of specific substrates.[1] YOK-1304 serves as a

fundamental tool for researchers studying autophagy and is a key component in the design of

AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel technology for targeted protein

degradation.[2][3] These notes provide detailed protocols for the in vitro administration of YOK-
1304 to induce and monitor autophagy, as well as its application in the AUTOTAC platform.

Mechanism of Action
YOK-1304 functions by mimicking the binding of N-terminally arginylated proteins to the ZZ

domain of p62. This binding event induces the self-oligomerization of p62, which is a critical

step in the formation of p62 bodies. These bodies then recruit ubiquitinated cargo and interact

with LC3 on autophagic membranes, facilitating the delivery of the cargo to the

autophagosome for subsequent lysosomal degradation.[4] By activating this pathway, YOK-
1304 can be used to study the downstream effects of selective autophagy activation.
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Figure 1: Mechanism of YOK-1304-induced selective autophagy.
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Product Information
Product Name YOK-1304

Target p62/SQSTM1 ZZ domain[1]

Activity
Activates p62-dependent selective

macroautophagy[1]

Applications Autophagy induction, AUTOTAC design[1][2]

Storage
Stock solution: -80°C for 6 months, -20°C for 1

month[1]

Experimental Protocols
In Vitro Autophagy Induction
This protocol describes the use of YOK-1304 to induce autophagy in cultured cells. The

readouts include the formation of p62 and LC3 puncta, which are markers for autophagosome

formation.

Materials:

YOK-1304

Cell culture medium

HeLa cells (or other suitable cell line)

Lysosomal inhibitor (e.g., Hydroxychloroquine - HCQ)

Primary antibodies (anti-p62, anti-LC3)

Fluorescently labeled secondary antibodies

Microscopy imaging system

Procedure:
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Cell Plating: Plate HeLa cells on coverslips in a 24-well plate at a density that will result in

50-70% confluency on the day of the experiment.

Compound Preparation: Prepare a stock solution of YOK-1304 in an appropriate solvent

(e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final

concentration. A concentration of 2.5 µM has been shown to be effective.[2][3]

Cell Treatment:

For autophagy induction, treat the cells with 2.5 µM YOK-1304 for 24 hours.[2][3]

For autophagic flux analysis, treat a parallel set of cells with both 2.5 µM YOK-1304 and a

lysosomal inhibitor (e.g., 10 µM HCQ) for 24 hours.[2][3] The lysosomal inhibitor will cause

an accumulation of autophagosomes, which can be used to measure the rate of

autophagy.

Immunocytochemistry (ICC):

After treatment, fix the cells with 4% paraformaldehyde.

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

Incubate with primary antibodies against p62 and LC3 overnight at 4°C.

Wash and incubate with fluorescently labeled secondary antibodies.

Mount the coverslips on microscope slides.

Image Acquisition and Analysis:

Acquire images using a fluorescence microscope.

Quantify the number of p62 and LC3 puncta per cell. An increase in puncta indicates

autophagy induction.

Analyze the co-localization of p62 and LC3 puncta.
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In Vitro Autophagy Induction Workflow
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Figure 2: Experimental workflow for in vitro autophagy induction.

AUTOTAC-mediated Targeted Protein Degradation
YOK-1304 can be conjugated to a target-binding ligand (TBL) via a linker to create an

AUTOTAC. This bifunctional molecule can then recruit a specific protein of interest for

autophagic degradation.

Example: PHTPP-1304 is an AUTOTAC designed to degrade the Estrogen Receptor Beta

(ERβ). It consists of the ERβ ligand PHTPP linked to YOK-1304.[2]
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Materials:

AUTOTAC (e.g., PHTPP-1304)

Target-expressing cell line (e.g., HEK293T for ERβ)

Western blotting reagents

Primary antibody against the target protein (e.g., anti-ERβ)

Procedure:

Cell Treatment: Treat the target-expressing cells with the AUTOTAC at various

concentrations for a specified time (e.g., 24 hours). A half-degrading concentration (DC50) of

~2 nM has been reported for PHTPP-1304 in HEK293T cells.[2]

Cell Lysis: Lyse the cells to extract total protein.

Western Blotting:

Separate the protein lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody against the target protein.

Incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate.

Analysis: Quantify the band intensity to determine the extent of target protein degradation.

Data Presentation
The following tables summarize quantitative data from studies using YOK-1304 and

AUTOTACs.

Table 1: In Vitro Autophagy Induction in HeLa Cells
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Treatment (24h) Parameter Result

YOK-1304 (2.5 µM) p62 Puncta Formation Significant Increase[2][3]

LC3 Puncta Formation Significant Increase[2][3]

p62-LC3 Co-localization Significant Increase[2][3]

YOK-1304 (2.5 µM) + HCQ (10

µM)
Autophagic Flux

Increased accumulation of p62

and LC3 puncta compared to

YOK-1304 alone[2][3]

Table 2: AUTOTAC (PHTPP-1304) Activity

Parameter Cell Line Value

ERβ Degradation (DC50) HEK293T ~2 nM[2]

Cytotoxicity (IC50) ACHN 3.3 µM[2]

Table 3: Comparative Cytotoxicity

Compound Cell Line IC50

PHTPP-1304 (AUTOTAC) ACHN 3.3 µM[2]

YOK-1304 (p62 ligand) ACHN >20 µM[2]

PHTPP (TBL) ACHN 18 µM[2]

Troubleshooting
Low Autophagy Induction:

Optimize the concentration of YOK-1304.

Increase the treatment time.

Ensure the cell line is responsive to autophagy stimuli.
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High Background in ICC:

Optimize antibody concentrations.

Increase the stringency of washing steps.

Use a different blocking agent.

Inefficient AUTOTAC-mediated Degradation:

Verify the binding of the TBL to the target protein.

Optimize the linker length and composition of the AUTOTAC.

Confirm that the target protein can be degraded by autophagy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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